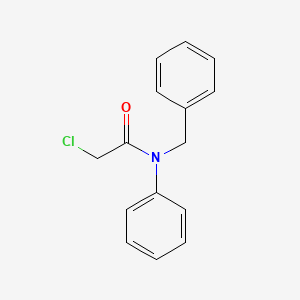

N-benzyl-2-chloro-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-chloro-N-phenylacetamide is an organic compound with the molecular formula C15H14ClNO. It is characterized by the presence of a benzyl group, a phenyl group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-chloro-N-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: While less common, the compound can undergo oxidation to form N-benzyl-2-chloro-N-phenylacetic acid or reduction to form N-benzyl-2-chloro-N-phenylethylamine.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Conducted in the presence of aqueous acids or bases.

Oxidation and Reduction: Utilize reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Hydrolysis: Yields carboxylic acids and amines.

Oxidation and Reduction: Forms corresponding acids or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures. It is used in studying reaction mechanisms and kinetics, providing insights into fundamental chemical processes .

2. Biochemical Studies:

- Enzyme Inhibition: 2-Bromo-5-methoxy-4-propoxybenzoic acid has been utilized in biochemical assays to investigate enzyme inhibition, particularly regarding divalent metal transporter 1 (DMT1). Its ability to inhibit DMT1 suggests potential implications for iron uptake and cellular metabolism .

- Protein-Ligand Interactions: The compound is also employed in studies of protein-ligand interactions, which are essential for understanding biological processes and drug development .

3. Medical Research:

- Therapeutic Development: Research involving this compound includes exploring its potential as a therapeutic agent. Its interactions with biological systems may lead to the development of new drugs targeting metabolic pathways .

4. Industrial Applications:

- Specialty Chemicals Production: In the industrial sector, 2-Bromo-5-methoxy-4-propoxybenzoic acid is used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its role as a precursor in various synthesis pathways underscores its importance in chemical manufacturing .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways: It has been shown to affect gene expression and metabolic pathways through its interaction with specific biomolecules.

- Metal Ion Homeostasis: By inhibiting DMT1, it can alter the transport of divalent metal ions within cells, impacting overall cellular function .

Molecular Mechanism

At the molecular level, 2-Bromo-5-methoxy-4-propoxybenzoic acid binds to enzymes and proteins, leading to changes in metabolic pathways. This binding can result in either inhibition or activation of specific biochemical reactions .

Case Studies

Case Study 1: Inhibition of DMT1

In a study examining the effects of 2-Bromo-5-methoxy-4-propoxybenzoic acid on iron transport, researchers found that the compound significantly inhibited DMT1 activity. This inhibition led to reduced iron uptake in cultured cells, suggesting potential applications in treating disorders related to iron metabolism.

Case Study 2: Synthesis of Therapeutics

Another research project focused on using this compound as an intermediate in synthesizing potential therapeutic agents aimed at metabolic diseases. The study highlighted its effectiveness in facilitating the creation of novel compounds with enhanced biological activity.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-chloro-N-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2-chloroacetamide

- N-phenyl-2-chloroacetamide

- N-benzyl-N-phenylacetamide

Uniqueness

N-benzyl-2-chloro-N-phenylacetamide is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-benzyl-2-chloro-N-phenylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound contains both benzyl and phenyl groups, which contribute to its reactivity and biological activity. The presence of the chlorine atom on the acetamide moiety enhances its potential for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antifungal Activity

Research has demonstrated that 2-chloro-N-phenylacetamide, a related compound, exhibits significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL, with a minimum fungicidal concentration (MFC) between 512 and 1,024 µg/mL. Notably, this compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .

Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide

| Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) | Biofilm Disruption (%) |

|---|---|---|---|---|

| C. albicans | 128 - 256 | 512 - 1024 | 92 | 87 |

| C. parapsilosis | 128 - 256 | 512 - 1024 | 92 | 87 |

The mechanism of action for the antifungal activity does not involve binding to ergosterol or damaging the fungal cell wall, indicating alternative pathways are responsible for its efficacy .

Antibacterial Activity

In addition to antifungal properties, this compound has shown promising antibacterial activity. Studies have indicated that compounds with similar structures exhibit effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA). The MIC values for these compounds typically range from 15.625 to 125 µg/mL against various bacterial strains .

Table 2: Antibacterial Activity Overview

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 125 |

| MRSA | 15.625 - 125 |

| Escherichia coli | Varies |

The biological activity of this compound is largely attributed to its structural characteristics that allow interaction with bacterial and fungal cellular components. For instance, the presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The specific mechanisms may involve inhibition of protein synthesis or disruption of nucleic acid synthesis pathways .

Case Studies

- Antifungal Efficacy : A study focusing on the antifungal potential of related compounds demonstrated significant activity against resistant strains of Candida. The findings highlighted the importance of exploring structural modifications to enhance efficacy against biofilm-associated infections .

- Antibacterial Screening : Another investigation into N-substituted phenylacetamides revealed their effectiveness against various microbial strains, emphasizing the role of substituent positioning on biological activity. Compounds exhibiting higher lipophilicity were noted for superior antibacterial properties .

Propiedades

IUPAC Name |

N-benzyl-2-chloro-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSKJDUGDLZDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.